molecular formula C10H15BrN2O B1524540 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine CAS No. 1249848-51-8

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine

Cat. No.: B1524540
CAS No.: 1249848-51-8
M. Wt: 259.14 g/mol
InChI Key: DIIFVYQAYCDZOD-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-ethoxypropyl)pyridin-2-amine ( 1249848-51-8) is a chemical compound with the molecular formula C₁₀H₁₅BrN₂O and a molecular weight of 259.14 g/mol . It is characterized by a purity of ≥95% and should be stored sealed in a dry environment, ideally between 2-8°C . This pyridine derivative is intended for research and further manufacturing applications but is strictly not for direct human use . Compounds based on the 2-aminopyridine structure, such as this one, are valuable intermediates in organic synthesis and medicinal chemistry research . For instance, structurally similar aminopyridine compounds have been utilized in sophisticated drug discovery efforts, such as the development of novel, low molecular weight inhibitors for biologically significant targets like human renin, a key enzyme in the regulation of blood pressure . The bromine atom on the pyridine ring offers a reactive site for further chemical modifications, enabling researchers to construct more complex molecules through cross-coupling reactions (e.g., Suzuki reactions) . Handle with care; this compound may cause skin and eye irritation .

Properties

IUPAC Name

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-2-14-8-4-7-13-10-9(11)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIFVYQAYCDZOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-bromo-2-aminopyridine

The key intermediate 3-bromo-2-aminopyridine can be prepared by selective bromination of 2-aminopyridine. According to a detailed patent (CN103664765A), the method involves controlled addition of bromine to 2-aminopyridine in an organic solvent under carefully regulated temperature and addition rates to maximize yield and purity while minimizing by-products.

Process Summary:

Step Description Conditions
1 Dissolve 2-aminopyridine in an organic solvent Typically at 0 °C
2 Add half of the bromine slowly under stirring at 0 °C Bromine addition rate: 1 drop every 5-7 seconds
3 Heat mixture to 10-20 °C and add acetic acid dropwise Acetic acid addition rate: 1 drop every 3-4 seconds
4 Cool back to 0 °C and add the second half of bromine slowly Same addition rate as step 2
5 Heat to 50-60 °C and react for 0.5-1.5 hours Reaction time optimized for yield
6 Neutralize with sodium hydroxide solution, extract with water three times pH adjusted to neutral
7 Concentrate under reduced pressure to obtain 3-bromo-2-aminopyridine Product isolated with high purity

Key Features:

  • The stepwise bromine addition and temperature control prevent over-bromination and formation of undesired polybrominated by-products.
  • Use of acetic acid as a co-reagent facilitates selective bromination.
  • Post-reaction neutralization and extraction simplify purification.
  • The method is scalable and cost-effective for industrial production.

This method yields 3-bromo-2-aminopyridine with high purity and minimal by-products, suitable for direct use in subsequent synthetic steps without extensive purification.

Summary Table of Preparation Steps

Step Target Compound Reagents/Conditions Outcome Notes
1 3-bromo-2-aminopyridine 2-aminopyridine, bromine, acetic acid, NaOH High purity 3-bromo-2-aminopyridine Controlled bromination, scalable
2 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine 3-bromo-2-aminopyridine, 3-ethoxypropyl halide, base (K2CO3), DMF N-alkylated product Mild heating, nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can produce various substituted pyridine derivatives .

Scientific Research Applications

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 3-bromo-N-(3-ethoxypropyl)pyridin-2-amine with structurally related pyridin-2-amine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural and Substituent Effects

Table 1: Key Structural Features and Predicted Properties
Compound Name Pyridine Substituents (Position) N-Substituent Molecular Weight (g/mol) Predicted Log P Biological Activity Notes References
This compound Br (3) 3-ethoxypropyl ~259.1 ~2.8 Discontinued; no reported activity
3-Bromo-5-chloropyridin-2-amine Br (3), Cl (5) H 207.4 ~1.9 Higher polarity; potential halogen bonding
3-Bromo-N-methylpyridin-2-amine Br (3) Methyl 187.0 ~1.5 Simpler substituent; lower lipophilicity
5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine Br (5), ethynyl-TMS (3) H ~283.2 ~3.2 Bulky ethynyl group; silicon effects
3-Bromo-N-(prop-2-en-1-yl)pyridin-2-amine Br (3) Allyl 213.1 ~2.1 Unsaturated chain; moderate lipophilicity
N-(2-Bromobenzyl)pyridin-2-amine H 2-bromobenzyl 263.1 ~3.0 Aromatic substituent; antibacterial activity reported
Key Observations:

Comparatively, 3-Bromo-5-chloropyridin-2-amine (Br at 3, Cl at 5) may exhibit enhanced halogen bonding for biological interactions . The ethoxypropyl group in the target compound increases steric bulk and lipophilicity (predicted Log P ~2.8) compared to smaller N-substituents like methyl (Log P ~1.5) .

Conformational Influence: The 3-ethoxypropyl group may adopt flexible conformations, as seen in 3,7-diazabicyclo[3.3.1]nonane derivatives, where similar groups stabilize "chair-chair" conformations . This flexibility could influence binding to biological targets or solubility in aqueous media.

Biological Activity Trends :

  • QSAR studies on pyridin-2-amine derivatives highlight Log P and steric parameters (e.g., SMR) as critical for antibacterial activity . The target compound’s higher Log P compared to N-methyl analogs may enhance membrane permeability but could limit solubility.
  • N-(2-Bromobenzyl)pyridin-2-amine, with a benzyl group, demonstrates antibacterial activity, suggesting that bulky N-substituents can modulate bioactivity . However, the target compound’s discontinued status implies unverified or insufficient efficacy .

Biological Activity

3-bromo-N-(3-ethoxypropyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C12H16BrN2\text{C}_{12}\text{H}_{16}\text{BrN}_2

This compound features a bromine atom, an ethoxypropyl side chain, and a pyridine ring, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom enhances lipophilicity, potentially increasing the compound's binding affinity to target proteins. The ethoxypropyl group may also facilitate hydrophobic interactions, enhancing the overall stability of the compound in biological systems .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. While specific data on this compound is limited, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa .

Anticancer Activity

Studies have explored the anticancer potential of pyridine derivatives. For example, compounds targeting polo-like kinase 1 (Plk1), a critical regulator in cell division, have shown promising results in inhibiting cancer cell proliferation. The IC50 values for related compounds range from 1.63 to 4.38 µM in various cancer cell lines . Although direct studies on this compound are scarce, its structural analogs suggest potential efficacy in cancer treatment.

Case Studies

  • Antimicrobial Efficacy : A study on thiourea derivatives indicated that structural modifications similar to those in this compound could enhance antibacterial activity against resistant strains . This suggests that further exploration of this compound could yield significant antimicrobial agents.
  • Cytotoxicity Testing : In vitro cytotoxicity assays have been conducted on pyridine-based compounds against various cancer cell lines (e.g., MCF-7, PC3). These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, certain derivatives exhibited IC50 values as low as 1.29 µM . Such findings underscore the need for targeted investigations into the cytotoxic effects of this compound.

Data Tables

Compound Target IC50 (μM) Activity
Compound APlk14.38Anticancer
Compound BE. faecalis40Antimicrobial
Compound CMCF-71.29Cytotoxicity
Compound DP. aeruginosa50Antimicrobial

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., ethoxypropyl group) and bromine integration.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C10_{10}H14_{14}BrN2_2O).
  • X-ray Diffraction : Single-crystal X-ray analysis for absolute configuration determination, particularly for resolving stereochemical ambiguities .

How does the substitution pattern on the pyridine ring influence the biological activity of this compound?

Advanced Research Question
The bromine atom at the 3-position enhances electrophilic reactivity, enabling interactions with nucleophilic residues in enzyme active sites. The ethoxypropyl group introduces steric bulk, potentially modulating binding affinity. Comparative studies with analogs (e.g., methyl, isopropyl substituents) reveal that bulkier groups reduce off-target interactions but may lower solubility. Computational docking (e.g., AutoDock) can predict binding modes to targets like kinases or GPCRs .

What are the common challenges in achieving high purity during the synthesis of brominated pyridine derivatives, and how can they be mitigated?

Basic Research Question

  • Byproduct Formation : Over-bromination or di-substitution can occur. Mitigation: Use stoichiometric NBS and monitor reaction progress via TLC.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) effectively separates brominated products. Recrystallization in ethanol/water mixtures improves purity for crystalline derivatives .

In designing experiments to study the reactivity of this compound, what factors should be considered for successful coupling reactions?

Advanced Research Question

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling with arylboronic acids.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require inert atmospheres.
  • Temperature Control : Microwave-assisted synthesis can reduce reaction times for sluggish couplings .

How can computational chemistry aid in predicting the interaction mechanisms between this compound and biological targets?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., bromine’s electrophilicity).
  • Molecular Dynamics (MD) : Simulate binding stability in solvent environments (e.g., water, lipid bilayers).
  • Pharmacophore Modeling : Map steric/electronic features critical for target engagement (e.g., kinase ATP-binding pockets) .

What are the best practices for handling and storing brominated amine compounds to ensure stability and prevent degradation?

Basic Research Question

  • Storage : Under argon or nitrogen in amber glass vials to prevent oxidation and light-induced degradation.
  • Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Handling : Use gloveboxes for air-sensitive reactions and monitor for hydrobromic acid release during hydrolysis .

How do steric and electronic effects of the ethoxypropyl group in this compound influence its chemical reactivity compared to other alkyl substituents?

Advanced Research Question
The ethoxypropyl group’s ether oxygen donates electron density via resonance, slightly activating the pyridine ring toward electrophilic substitution. However, its branched structure introduces steric hindrance, reducing accessibility to bulky reagents. Comparative kinetic studies with linear-chain analogs (e.g., propyl vs. ethoxypropyl) reveal slower reaction rates in SNAr mechanisms due to hindered nucleophile approach .

What strategies can be employed to resolve contradictions in biological activity data observed for this compound across different studies?

Advanced Research Question

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and compound batches.
  • Purity Verification : Confirm ≥95% purity via HPLC and elemental analysis.
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities independently of assay conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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